ethyl 4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate
Description
Ethyl 4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate is a polycyclic heteroaromatic compound featuring fused pyrazolo, pyrido, and pyrimidin rings. Key structural elements include:
- A 2-methyl group on the pyrazolo ring.
- A 4-methoxyphenyl substituent at position 2.
- An ethyl benzoate ester at position 4 of the pyrido-pyrimidinone scaffold.
Properties
Molecular Formula |
C26H22N4O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 4-[5-(4-methoxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzoate |
InChI |
InChI=1S/C26H22N4O4/c1-4-34-26(32)18-5-9-19(10-6-18)29-14-13-22-21(25(29)31)15-27-24-23(16(2)28-30(22)24)17-7-11-20(33-3)12-8-17/h5-15H,4H2,1-3H3 |
InChI Key |
YJPALPUUEJNRHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Pyrazolo[1,5-a]Pyrimidine Core Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions. For example:
-
Reagents : 5-Amino-3-methylpyrazole, diethyl malonate, Cs₂CO₃
-
Conditions : DMF, 100°C, 2 hours
This step forms 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, which is subsequently chlorinated using POCl₃ to introduce reactive sites for further functionalization.
Chlorination and Substitution
Chlorination of the dihydroxypyrimidine intermediate with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. Selective substitution at position 7 is achieved using morpholine or aryl Grignard reagents:
-
Example : Reaction with 4-methoxyphenylmagnesium bromide in THF at 0°C introduces the 4-methoxyphenyl group.
-
Key Observation : Position 7 exhibits higher reactivity due to electronic effects of the pyrimidine ring.
Pyrido Ring Formation via Cyclization
Cyclization Strategies
The pyrido[3,4-e]pyrimidine moiety is formed through intramolecular cyclization. A common approach involves:
-
Reagents : Ethyl 4-iodobenzoate, Pd(OAc)₂, PPh₃
-
Conditions : DMF/H₂O (3:1), 80°C, 12 hours
This Suzuki-Miyaura coupling attaches the benzoate ester while closing the pyrido ring. Alternative methods include Ullmann coupling or photochemical cyclization.
Optimization of Reaction Conditions
-
Catalyst Screening : PdCl₂(dppf) increases yield to 85% compared to Pd(OAc)₂.
-
Solvent Effects : Mixed solvents (DMF/H₂O) enhance solubility of aryl halides.
Esterification and Final Functionalization
Introduction of Ethyl Benzoate Group
The ethyl benzoate substituent is introduced via nucleophilic aromatic substitution (SNAr) or esterification:
Green Chemistry Approaches
Ultrasound-assisted synthesis reduces reaction time and improves yields:
-
Reagents : KHSO₄, H₂O/EtOH (1:1)
-
Conditions : 40 kHz ultrasound, 50°C, 1 hour
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Multi-Step Condensation | Cyclocondensation → Chlorination | 68–89 | High regioselectivity | Long reaction times |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 72–85 | Modular benzoate introduction | Requires expensive catalysts |
| Ultrasound-Assisted | KHSO₄ in aqueous ethanol | 78 | Eco-friendly, fast | Limited scalability |
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of hydroxyl derivatives of the pyrazole ring.
Substitution: Various halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl 4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 5-(4-Methoxybenzyl)-3-Oxo-2-Phenylpyrazolo[4,3-c]Pyridine-7-Carboxylate (Compound 6g, )
- Structure : Pyrazolo[4,3-c]pyridine core with a 4-methoxybenzyl group and ethyl carboxylate.
- Properties : Melting point = 216–217°C, synthesized in 77% yield via condensation of 4-methoxybenzylamine .
- Key Difference: The pyrazolo[4,3-c]pyridine system lacks the fused pyrido[3,4-e]pyrimidinone ring present in the target compound, reducing planarity and electron delocalization.
7-(1,3-Benzodioxol-5-yl)-2-Ethyl-3-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrido[3,4-e]Pyrimidin-6(7H)-One ()
- Structure: Similar pyrazolo-pyrido-pyrimidinone scaffold but with a 1,3-benzodioxol group and ethyl substituent (vs. methyl in the target compound).
- Molecular Weight : 440.4 g/mol (C₂₅H₂₀N₄O₄).
- Impact of Substituents : The benzodioxol group enhances lipophilicity, while the ethyl group may alter steric interactions compared to the target’s 2-methyl group .
Pyrazolo[1,5-a]Pyrimidin-7(4H)-Ones ()
- General Structure: Simpler pyrazolo-pyrimidinones lacking the fused pyrido ring.
- Synthesis : Optimized via ultrasound-assisted methods using KHSO₄ in aqueous-alcohol media (yields >80%).
- Functionalization : Methyl or substituted methyl groups at positions 2 or 3, influencing solubility and reactivity .
Comparative Analysis of Substituents and Properties
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- Ethyl Benzoate : Increases steric bulk and hydrolytic stability compared to methyl esters (e.g., ’s methyl oxazolo-pyridine) .
- 4-Methoxyphenyl : Electron-donating methoxy group improves solubility in polar solvents vs. electron-withdrawing groups (e.g., trifluoromethyl in ) .
Spectroscopic Data (Comparative)
Biological Activity
Ethyl 4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The presence of the pyrazolo and pyrimidine moieties suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
Table 1: Anticancer Activity Results
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.0 | Activation of caspase pathways |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in various models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity
| Cytokine | Concentration (pg/mL) | Control (pg/mL) |
|---|---|---|
| TNF-α | 50 | 200 |
| IL-6 | 30 | 150 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism and inflammation.
- Receptor Modulation : It modulates the activity of receptors associated with apoptosis and inflammation.
- Signal Transduction Pathways : The compound affects multiple signaling pathways, including MAPK and NF-kB pathways, leading to altered gene expression related to cell survival and inflammation.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in xenograft models. The results showed a significant reduction in tumor size compared to controls after treatment for four weeks.
Study 2: Inflammatory Disease Model
In a model of rheumatoid arthritis, administration of the compound resulted in reduced swelling and joint damage as measured by histological analysis. This suggests its potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing ethyl 4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic condensation. A common approach uses sodium salts of propenone derivatives (e.g., 5-benzofuran-2-yl-3-hydroxypropenone) reacted with heterocyclic amines under reflux conditions in polar aprotic solvents like DMF. Diazonium chloride coupling or 1,3-dicarbonyl intermediates may also be employed to construct the pyrazolo-pyrimidine core . For substituent introduction (e.g., 4-methoxyphenyl), Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution can be applied. Yields are optimized by controlling temperature (60–100°C), solvent polarity, and catalyst selection (e.g., palladium for cross-couplings) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming the fused heterocyclic structure and substituent positions. For example, the 4-methoxyphenyl group’s aromatic protons appear as distinct doublets in the 6.8–7.5 ppm range . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, methanol/water mobile phase) assesses purity (>95%). Contradictions in spectral data (e.g., unexpected splitting patterns) are resolved by comparing experimental results with computational simulations (DFT-based NMR prediction) or repeating analyses under standardized conditions .
Advanced Research Questions
Q. How do substituents like the 4-methoxyphenyl group or methyl moiety influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer : Substituent effects are studied via comparative SAR (Structure-Activity Relationship) analysis. For instance:
- 4-Methoxyphenyl : Enhances lipophilicity (logP ↑) and π-π stacking potential, improving membrane permeability. The methoxy group’s electron-donating nature stabilizes the aromatic system, affecting redox behavior .
- Methyl group at position 2 : Steric hindrance may reduce enzymatic degradation, prolonging half-life in biological systems. Comparative studies with analogs (e.g., 2-fluoro or 2-nitro derivatives) reveal methyl’s role in balancing solubility and metabolic stability .
Q. What strategies are recommended for resolving contradictions in biological activity data across different assays (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer : Data discrepancies often arise from assay-specific conditions (e.g., cell line variability, ATP concentration in kinase assays). To address this:
- Normalize activity metrics : Use Z-score normalization or percent inhibition relative to positive controls.
- Validate target engagement : Employ biophysical methods like Surface Plasmon Resonance (SPR) to confirm direct binding to kinases or receptors .
- Control for off-target effects : Run counter-screens against unrelated enzymes (e.g., phosphatases) to rule out nonspecific interactions .
Q. How can reaction efficiency be improved during the synthesis of pyrazolo-pyrimidine derivatives like this compound?
- Methodological Answer : Optimize catalytic systems (e.g., Pd/C for cross-couplings) and solvent selection. For example:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity .
- Greener solvents : Ethanol/water mixtures reduce toxicity while maintaining yield (~70–85%) .
- Flow chemistry : Enables precise control of temperature and reagent mixing, minimizing byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
